4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
The compound “4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains several functional groups including a bromothiophenyl group, a tosyl group, and a pyrrolo[2,3-b]pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, and density can be determined experimentally . NMR and IR spectroscopy can provide information about its chemical structure .
Scientific Research Applications
Kinase Inhibitors
Heterocyclic compounds, such as pyrazolo[3,4-b]pyridine, have shown versatility due to their ability to interact with kinases through multiple binding modes, making them key scaffolds in kinase inhibitor design. The scaffold binds typically to the hinge region of the kinase, demonstrating its importance in pharmaceutical applications (Wenglowsky, 2013).
Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturation and non-planarity contribute significantly to the stereochemistry of molecules, offering a broad range of biological activities (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, play crucial roles in organic synthesis, catalysis, and drug applications. Their functionalities in forming metal complexes and acting as catalysts underscore their significance in advanced chemistry and drug development (Li et al., 2019).
Supramolecular Chemistry
Calix[4]pyrroles, due to their ease of synthesis and structural analogy with calix[4]arenes, have been utilized in the self-assembly of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, demonstrate unique anion-binding properties and potential for inclusion of guest molecules (Ballester, 2011).
Optical and Material Science
Diketopyrrolopyrroles (DPPs) are prominent dyes used in a wide array of applications, including pigments and electronic devices, due to their outstanding optical properties and stability. Their synthesis, reactivity, and optical properties have been extensively studied, highlighting their importance in both research and industrial applications (Grzybowski & Gryko, 2015).
Mechanism of Action
Mode of Action
The compound is likely to interact with its targets through a mechanism involving the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S2/c1-12-2-4-14(5-3-12)25(22,23)21-9-7-16-15(6-8-20-18(16)21)17-10-13(19)11-24-17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZVAJKAMOILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138088 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-65-4 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(4-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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